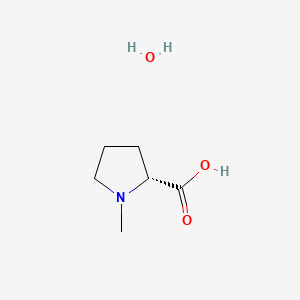

N-Methyl-D-proline monohydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-1-methylpyrrolidine-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.H2O/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H2/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBKFJZWNAVSHW-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719853 | |

| Record name | 1-Methyl-D-proline--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217447-61-4 | |

| Record name | 1-Methyl-D-proline--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Methyl-D-proline Monohydrate from D-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Methyl-D-proline monohydrate, a crucial building block in the development of peptidomimetics and other specialized pharmaceuticals. This document outlines a well-established synthetic methodology, presenting detailed experimental protocols, quantitative data, and process visualizations to aid researchers in the successful preparation of this compound.

Introduction

N-methylated amino acids are of significant interest in medicinal chemistry due to their ability to enhance the metabolic stability and conformational rigidity of peptides. N-Methyl-D-proline, in particular, is a valuable chiral intermediate used in the synthesis of various bioactive molecules. This guide details a common and effective method for the N-methylation of D-proline, focusing on the Eschweiler-Clarke reaction, a reductive amination process that utilizes formaldehyde and formic acid.

Reaction Scheme

The synthesis of N-Methyl-D-proline from D-proline proceeds via a reductive methylation reaction. The overall transformation is depicted below:

Caption: Reaction pathway for the synthesis of N-Methyl-D-proline.

Experimental Protocol

This section provides a detailed procedure for the synthesis of this compound from D-proline.

3.1. Materials and Equipment

-

D-proline

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Activated carbon

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

pH meter or pH paper

-

Buchner funnel and filter paper

-

Crystallization dish

3.2. Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve D-proline in a mixture of formic acid and aqueous formaldehyde.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove excess formic acid and formaldehyde.

-

Isolation: Dissolve the resulting residue in water and acidify with hydrochloric acid to a pH of approximately 1. Concentrate the solution again to obtain the crude hydrochloride salt of N-Methyl-D-proline.

-

Purification: Dissolve the crude product in hot ethanol. Add activated carbon and heat the mixture at reflux for a short period to decolorize the solution. Filter the hot solution to remove the activated carbon.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. If necessary, water can be added to the ethanol solution to facilitate the crystallization of the monohydrate form.

-

Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molar Ratio (D-proline:Formaldehyde:Formic Acid) | 1 : 2.5 : 2.5 | Adapted from similar N-methylation procedures |

| Reaction Temperature | 100 °C (Reflux) | Adapted from similar N-methylation procedures |

| Reaction Time | 4 - 8 hours | Adapted from similar N-methylation procedures |

| Yield | 75 - 85% | [1] |

Purification and Characterization

5.1. Purification

The primary method for purification is recrystallization. A common solvent system for this is ethanol-water. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes slightly turbid. Upon cooling, pure crystals of this compound will form.

5.2. Characterization

The identity and purity of the final product can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the N-methyl group and the overall structure of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the carboxylic acid and the tertiary amine.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

-

Optical Rotation: The specific rotation will confirm the enantiomeric purity of the D-isomer.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Safety Precautions

-

Formic acid and formaldehyde are corrosive and toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hydrochloric acid is highly corrosive. Handle with care and appropriate PPE.

-

The reaction should be performed with adequate ventilation.

This guide provides a foundational understanding and a practical framework for the synthesis of this compound. Researchers are encouraged to consult additional literature and adapt the procedures as necessary for their specific laboratory conditions and scale of operation.

References

A Technical Guide to the Mechanism of N-Methyl-D-proline in Organocatalysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the organocatalytic mechanism of N-Methyl-D-proline. While standard L-proline is more extensively documented, the principles governing its N-methylated derivatives are crucial for designing novel asymmetric transformations. N-Methyl-D-proline, by virtue of its tertiary amine and chiral scaffold, offers unique reactivity and selectivity profiles, primarily by operating through enamine-based catalytic cycles. This document details these mechanisms, presents relevant performance data, outlines experimental protocols, and visualizes the core processes for enhanced understanding.

Core Mechanism of Action: Enamine Catalysis

The primary catalytic pathway for N-Methyl-D-proline involves the formation of a nucleophilic enamine intermediate. Unlike proline, which can act as a bifunctional catalyst through hydrogen bonding involving its N-H proton, N-Methyl-D-proline's activity is modulated by the electronic and steric effects of the N-methyl group. This modification prevents it from acting as a hydrogen bond donor, altering the transition state geometry compared to its parent amino acid. The cyclic structure of the proline ring remains essential for pre-organizing the catalyst and substrates to achieve high stereocontrol.

The catalytic cycle for an aldol reaction can be summarized in four key steps:

-

Enamine Formation: The catalytic cycle begins with the reaction between the secondary amine of N-Methyl-D-proline and a ketone (or aldehyde) donor, forming a chiral enamine intermediate. This step is the cornerstone of enamine catalysis.[1]

-

Carbon-Carbon Bond Formation: The nucleophilic enamine attacks an electrophilic acceptor, such as an aldehyde, with high facial selectivity. The stereochemistry of the final product is determined in this crucial step, guided by a well-organized transition state that minimizes steric hindrance.[2][3]

-

Iminium Ion Formation: This nucleophilic attack results in the formation of an iminium ion intermediate.

-

Hydrolysis and Catalyst Regeneration: The iminium ion is subsequently hydrolyzed by water present in the reaction medium. This releases the final chiral product and regenerates the N-Methyl-D-proline catalyst, allowing it to re-enter the catalytic cycle.[1]

While less common for this specific catalyst, a related mechanism is iminium catalysis , where the catalyst activates α,β-unsaturated aldehydes or ketones by forming a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, facilitating reactions with nucleophiles.[4][5]

The Role of the N-Methyl Group

The substitution of the N-H proton with a methyl group has significant consequences:

-

Solubility: The methyl group increases the lipophilicity of the catalyst, often improving its solubility in non-polar organic solvents where proline itself may be ineffective.[6]

-

Bifunctionality: It removes the ability of the nitrogen to act as a hydrogen-bond donor, which is a key feature in the classic Zimmerman-Traxler-like transition state model for proline catalysis.[7] This can lead to different diastereoselectivity compared to proline.

-

Basicity: The N-methyl group slightly increases the basicity of the nitrogen atom, which can influence the rate of enamine formation.

Acyclic secondary amino acids, such as N-methyl valine, are generally not effective catalysts, underscoring the importance of the rigid pyrrolidine ring in orienting the reactants for stereoselective bond formation.[7][8]

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the catalytic cycles and experimental processes.

Caption: The enamine catalytic cycle for an N-Methyl-D-proline catalyzed aldol reaction.

Caption: The iminium catalytic cycle, activating a dienophile for a Diels-Alder reaction.

Caption: A typical experimental workflow for an organocatalytic reaction.

Quantitative Data Presentation

The effectiveness of N-alkyl-proline catalysts is demonstrated by the high yields and stereoselectivities achieved in various asymmetric reactions. The following tables summarize representative data for Mannich-type reactions, which are mechanistically analogous to those catalyzed by N-Methyl-D-proline.

Table 1: Asymmetric Mannich Reaction of Ketones with N-PMP-Protected Glyoxylate Imine Catalyzed by 3-Methyl-β-proline (an N-H containing analogue with increased lipophilicity) [6]

| Entry | Ketone | Catalyst Loading (mol%) | Yield (%) | anti/syn | ee (%) (anti) |

| 1 | Acetone | 1.0 | 93 | 98/2 | 99 |

| 2 | Cyclohexanone | 5.0 | 91 | >99/1 | 99 |

| 3 | Cyclopentanone | 5.0 | 99 | 93/7 | 99 |

| 4 | Acetophenone | 10.0 | 95 | >99/1 | 99 |

Conditions: Reaction performed at 0 °C.

Table 2: Proline-Catalyzed Direct Asymmetric Mannich Reactions with Various Ketones

| Ketone | Yield (%) | de (%) | ee (%) |

| Acetone | 50 | >99 | 94 |

| Cyclohexanone | 96 | 95 | 99 |

| Hydroxyacetone | 94 | 93 | >95 |

Conditions: Reaction with p-anisidine and p-nitrobenzaldehyde.

Experimental Protocols

The following is a representative protocol for a direct asymmetric Mannich reaction, adapted from established procedures for proline and its derivatives.[1]

Objective: To synthesize a chiral β-amino ketone via a three-component Mannich reaction.

Materials:

-

Aldehyde (e.g., p-nitrobenzaldehyde): 1.0 mmol

-

Amine (e.g., p-methoxyaniline): 1.1 mmol

-

Ketone (e.g., Acetone): 5.0 mmol

-

N-Methyl-D-proline: 0.2 mmol (20 mol%)

-

Solvent (e.g., DMSO or CH2Cl2): 2.0 mL

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Na2SO4 or MgSO4

-

Silica gel for column chromatography

Procedure:

-

Imine Formation (in situ): To a stirred solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in the chosen solvent (2.0 mL) in a round-bottom flask, add the N-Methyl-D-proline catalyst (20 mol%).

-

Addition of Nucleophile: Add the ketone (5.0 mmol) to the mixture.

-

Reaction: Stir the mixture at the desired temperature (typically between 0 °C and room temperature) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours.[1]

-

Work-up: Upon completion, quench the reaction by adding deionized water (10 mL).

-

Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final β-amino ketone.

-

Characterization: Characterize the purified product by NMR spectroscopy and determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC analysis.

Conclusion

N-Methyl-D-proline is a valuable organocatalyst for asymmetric synthesis, operating primarily through an enamine catalytic cycle. The presence of the N-methyl group modifies its catalytic properties by increasing lipophilicity and removing its capacity as a hydrogen-bond donor, leading to distinct reactivity and selectivity profiles compared to unsubstituted proline. This technical guide provides the foundational mechanistic understanding, procedural knowledge, and data-driven insights necessary for researchers and drug development professionals to effectively utilize N-Methyl-D-proline and related N-alkyl derivatives in the synthesis of complex, chiral molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. Enantioselective organocatalytic construction of pyrroloindolines by a cascade addition–cyclization strategy: Synthesis of (–)-flustramine B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Stereochemistry of N-Methyl-D-proline and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemistry of amino acids and their derivatives is a critical aspect of their biological function and their application in drug design and development. N-Methyl-D-proline, a derivative of the naturally occurring amino acid D-proline, presents a unique stereochemical profile that influences its incorporation into peptides, its interaction with biological targets, and its overall pharmacological properties. This technical guide provides a comprehensive overview of the stereochemistry of N-Methyl-D-proline and its derivatives, covering their synthesis, characterization, and biological significance.

Core Concepts in the Stereochemistry of N-Methyl-D-proline

N-Methyl-D-proline is a chiral molecule, existing as the D-enantiomer of N-methylproline. The key stereochemical features arise from the chiral center at the alpha-carbon (Cα) of the pyrrolidine ring and the conformational constraints imposed by the cyclic structure and N-methylation.

Key Stereochemical Considerations:

-

Absolute Configuration: The "D" designation refers to the absolute configuration at the Cα, which is opposite to that of the more common L-proline.

-

Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, typically described as "endo" and "exo" puckers. The N-methyl group can influence the preferred pucker of the ring.

-

Cis-Trans Isomerism: The peptide bond preceding a proline residue can exist in either a cis or trans conformation. N-methylation can significantly influence the cis/trans equilibrium, which has profound implications for the secondary structure of peptides.[1]

Synthesis and Characterization

The synthesis of enantiomerically pure N-Methyl-D-proline and its derivatives is crucial for their application in research and drug development. Several synthetic strategies have been developed, often starting from D-proline.

Synthesis of N-Methyl-D-proline

A common method for the synthesis of N-Methyl-D-proline involves the direct N-methylation of D-proline.

Experimental Protocol: N-methylation of D-proline

This protocol is a general representation and may require optimization based on specific laboratory conditions and desired scale.

-

Dissolution: Dissolve D-proline in a suitable solvent, such as methanol.

-

Base Addition: Add a suitable base, for example, sodium hydroxide, to deprotonate the secondary amine.

-

Methylation: Introduce a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture. The reaction is typically stirred at room temperature for several hours.

-

Work-up and Purification: Following the reaction, the solvent is removed, and the product is purified, often through recrystallization or chromatography, to yield N-Methyl-D-proline.

A two-step derivatization process involving methylation followed by acetylation can also be employed to replace active hydrogens on the proline molecule without causing racemization.

Characterization Techniques

The stereochemical integrity and purity of N-Methyl-D-proline and its derivatives are confirmed using various analytical techniques.

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, confirming the presence of the N-methyl group and the overall structure. Predicted ¹H NMR spectra for N-Methyl-L-proline are available in public databases and can serve as a reference.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are used to separate and quantify the enantiomers of N-methylproline, ensuring the enantiomeric excess of the D-form.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for N-Methyl-proline and its parent compound, D-proline.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| N-Methyl-D-proline | C₆H₁₁NO₂ | 129.16 | 58123-62-9[4] |

| D-proline | C₅H₉NO₂ | 115.13 | 344-25-2 |

| N-Methyl-L-proline | C₆H₁₁NO₂ | 129.16 | 475-11-6[2] |

Table 2: Optical Rotation Data

| Compound | Specific Rotation ([α]) | Conditions |

| D-proline | +85.6 ± 3.0° | c=1 in water[5] |

| N-Methyl-L-proline | -78 ± 1º (at 25°C, D line) | c=2 in MeOH[2] |

Biological Significance and Applications

D-amino acids and their derivatives, including N-Methyl-D-proline, play significant roles in various biological processes and are increasingly utilized in drug discovery.

Role in Neuroscience

D-proline is known to be largely inert in the brain but can be converted to L-proline.[6] However, derivatives of D-proline are being explored for their potential in neuroscience. For instance, some studies have investigated the interaction of proline analogs with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[7][8][9] While direct evidence for N-Methyl-D-proline's interaction with the NMDA receptor is limited in the provided search results, the structural similarity to NMDA suggests a potential area for further investigation.

Incorporation into Peptides

The incorporation of N-methylated amino acids, including N-Methyl-D-proline, into peptides can confer desirable properties such as increased resistance to enzymatic degradation and improved membrane permeability.[10] This makes them valuable building blocks in the design of peptide-based therapeutics.

Experimental Workflows and Signaling Pathways

Experimental Workflow for Chiral Separation

The enantiomeric purity of N-Methyl-D-proline is critical for its application. The following diagram illustrates a general workflow for the chiral separation of N-methylproline enantiomers.

Proline Racemase and Potential for N-Methyl-D-proline Formation

Proline racemases are enzymes that catalyze the interconversion of L- and D-proline.[11] While there is no direct evidence from the provided search results that these enzymes act on N-methylated proline, their existence highlights a potential biological pathway for the formation of D-proline from L-proline, which could then be a substrate for N-methylation.

Conclusion

The stereochemistry of N-Methyl-D-proline is a key determinant of its properties and potential applications. As the D-enantiomer of N-methylproline, it offers a unique building block for the synthesis of novel peptides and peptidomimetics with enhanced stability and biological activity. Further research into the specific biological roles of N-Methyl-D-proline, particularly in the central nervous system, and the development of efficient and stereoselective synthetic methods will be crucial for unlocking its full potential in drug discovery and chemical biology. The detailed characterization of its stereochemical features through advanced analytical techniques remains a cornerstone for its successful application.

References

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. D-Proline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two classes of N-methyl-D-aspartate recognition sites: differential distribution and differential regulation by glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Novel pyrrolinones as N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Proline racemase - Wikipedia [en.wikipedia.org]

Navigating the Solubility Landscape of N-Methyl-D-proline Monohydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Methyl-D-proline monohydrate in organic solvents. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related proline derivatives to offer valuable insights for researchers and professionals in drug development and chemical synthesis. The following sections detail the expected solubility behavior, provide established experimental protocols for solubility determination, and present a visual workflow for these procedures.

Understanding Solubility: Data on Proline Derivatives

It is important to note that for chiral molecules such as N-Methyl-D-proline, the D- and L-enantiomers typically exhibit identical physical properties, including solubility, in achiral solvents. Therefore, the solubility data for the L-enantiomers presented below can be considered a reliable approximation for the D-enantiomer. The presence of a monohydrate indicates that water molecules are incorporated into the crystal structure, which can influence solubility in organic solvents. Hydrates may exhibit different solubility profiles compared to their anhydrous forms.

Below is a summary of the available mole fraction solubility data (x₁) for related proline compounds in various organic solvents at different temperatures.

Table 1: Mole Fraction Solubility (x₁) of L-Proline in Methanol-Dichloromethane Mixtures at 298.15 K and 313.15 K

| Mass Fraction of Methanol | Solubility (x₁) at 298.15 K | Solubility (x₁) at 313.15 K |

| 0.2 | 0.00018 | 0.00025 |

| 0.4 | 0.00039 | 0.00053 |

| 0.6 | 0.00082 | 0.00109 |

| 0.8 | 0.00169 | 0.00218 |

| 1.0 | 0.00342 | 0.00431 |

Table 2: Mole Fraction Solubility (x₁) of N-acetyl-L-proline in Various Organic Solvents at 298.15 K [1]

| Solvent | Solubility (x₁) |

| Water | 0.1459 |

| Methanol | 0.1087 |

| Ethanol | 0.0562 |

| n-Propanol | 0.0383 |

| Isopropanol | 0.0315 |

| n-Butanol | 0.0261 |

| Acetone | 0.1158 |

| 1,4-Dioxane | 0.0283 |

| Ethyl Acetate | 0.0232 |

| Acetonitrile | 0.0207 |

Table 3: Mole Fraction Solubility (x₁) of Boc-L-proline in Various Organic Solvents at 298.15 K [2]

| Solvent | Solubility (x₁) |

| Methanol | 0.4315 |

| Ethanol | 0.3892 |

| n-Propanol | 0.3681 |

| Isopropanol | 0.3456 |

| n-Butanol | 0.3512 |

| Acetone | 0.5432 |

| Ethyl Acetate | 0.4891 |

| Dichloromethane | 0.4567 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation. The following are detailed methodologies for two common and reliable techniques.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound in a solvent.[3][4][5][6]

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period to ensure equilibrium is reached. Equilibrium is typically confirmed when successive measurements of the solute concentration remain constant over time (e.g., 24 hours apart).[3]

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solid and liquid phases are allowed to separate. This can be facilitated by centrifugation.

-

Sampling: A known volume or mass of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-weighed syringe or pipette.

-

Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solid is determined by subtracting the initial weight of the empty container.

-

Calculation: The solubility is calculated as the mass of the solute per volume or mass of the solvent.

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC is a highly sensitive and accurate method, particularly suitable for compounds with low solubility or when only small sample volumes are available.[3][][8][9][10][11]

Methodology:

-

Standard Solution Preparation: A series of standard solutions of this compound of known concentrations are prepared in a suitable solvent (ideally the mobile phase or a solvent compatible with it).

-

Calibration Curve: The standard solutions are injected into the UPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Saturated Solution Preparation: A saturated solution is prepared following the same equilibration and phase separation steps as in the gravimetric method.

-

Sample Dilution: A small, accurately measured aliquot of the clear supernatant is withdrawn and diluted with a known volume of a suitable solvent to bring the concentration within the range of the calibration curve.

-

UPLC Analysis: The diluted sample is injected into the UPLC system under the same chromatographic conditions used for the standards.

-

Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve using the measured peak area.

-

Solubility Calculation: The solubility in the original saturated solution is calculated by taking the dilution factor into account.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pharmajournal.net [pharmajournal.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 8. waters.com [waters.com]

- 9. researchgate.net [researchgate.net]

- 10. lcms.cz [lcms.cz]

- 11. waters.com [waters.com]

Conformational Analysis of N-Methyl-D-proline Containing Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of N-Methyl-D-proline into peptide structures represents a sophisticated strategy in medicinal chemistry to enhance therapeutic potential. This modification introduces significant conformational constraints, impacting the peptide's three-dimensional structure, stability, and biological activity. This in-depth technical guide explores the core principles of the conformational analysis of N-Methyl-D-proline containing peptides. It provides a comprehensive overview of their structural characteristics, detailed experimental and computational methodologies for their analysis, and insights into their role in modulating biological signaling pathways.

Introduction: The Significance of N-Methyl-D-proline in Peptide Design

N-methylation of amino acids, particularly proline, is a key tactic in the design of peptidomimetics.[1] The substitution of the amide proton with a methyl group in the peptide backbone has profound stereochemical consequences. Specifically, the use of the D-proline enantiomer further diversifies the accessible conformational space.

The N-methyl group introduces steric hindrance that influences the preceding peptide bond's propensity to adopt a cis or trans conformation. While proline itself has a higher propensity for cis peptide bonds compared to other amino acids, N-methylation can further modulate this equilibrium.[2][3] This cis/trans isomerization is a critical determinant of the overall peptide conformation and can lead to the presence of multiple, slowly interconverting conformers in solution.[4]

Furthermore, the pyrrolidine ring of proline restricts the backbone dihedral angle φ, and the N-methylation eliminates the amide proton as a hydrogen bond donor.[3] These constraints collectively pre-organize the peptide backbone, often favoring the formation of β-turns and other secondary structures that can be crucial for receptor binding and biological function.

Quantitative Conformational Data

While extensive quantitative data specifically for N-Methyl-D-proline containing peptides is not broadly available in publicly accessible literature, the conformational parameters can be inferred from studies on closely related analogs, such as N-acetyl-N'-methylprolineamide and other N-methylated proline derivatives. The following tables summarize representative dihedral angles and cis/trans isomer populations that are critical for understanding the conformational landscape of these modified peptides.

Table 1: Representative Backbone Dihedral Angles (in degrees) for Proline and N-Methylated Proline Analogs in Different Conformations.

| Conformer/Structure | ω₀ (Ac-N) | φ (N-Cα) | ψ (Cα-C') | ω (C'-N) | Reference(s) |

| trans-Proline | |||||

| Polyproline II (PPII)-like | ~180 | -75 | +145 | ~180 | [5] |

| cis-Proline | |||||

| γ-turn-like | ~0 | -80 | +75 | ~180 | [6] |

| N-Acetyl-N'-methyl-L-prolineamide (in Water) | |||||

| trans,trans-IIu (up-puckered PPII-like) | trans | -75.8 | 150.3 | trans | [6][7] |

| N-benzyloxycarbonyl-L-prolyl-D-alanine methyl ester (Crystal Structure) | |||||

| Urethane bond | 6.0 (cis) | -88.0 | 151.3 | 170.8 (trans) | [8] |

Note: Dihedral angles can vary based on the specific peptide sequence, solvent, and temperature.

Table 2: Representative Cis/Trans Isomer Populations for Proline-Containing Peptides.

| Peptide/Analog | Solvent | % Cis Isomer | % Trans Isomer | Reference(s) |

| N-acetyl-proline-glycine-proline | Aqueous | 13% (cis-cis), 20% (cis-trans), 26% (trans-cis) | 41% (trans-trans) | [4] |

| Proline in Intrinsically Disordered Proteins | Varies | 4-30% | 70-96% | [9] |

| N-acetylated α-Methylproline | D₂O | ~0% | >99% | [3] |

Experimental and Computational Protocols

A multi-faceted approach combining synthesis, experimental spectroscopy, and computational modeling is essential for a thorough conformational analysis of N-Methyl-D-proline containing peptides.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing N-methylated amino acids requires modifications to standard Fmoc-based SPPS protocols due to the increased steric hindrance of the N-methyl group, which can impede coupling efficiency.

Protocol for Manual Fmoc-Based SPPS of N-Methyl-D-proline Containing Peptides:

-

Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

-

Fmoc-Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes. Drain the solution and repeat the treatment for an additional 15-20 minutes. Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

-

Amino Acid Coupling (Standard Amino Acids):

-

Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HCTU, HATU; 3-5 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Coupling of Fmoc-N-Methyl-D-proline:

-

Due to steric hindrance, a stronger coupling agent and longer reaction times are often necessary. HATU is a preferred coupling reagent for N-methylated amino acids.

-

Follow the same procedure as for standard amino acids but extend the coupling time to 4-12 hours.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test for primary amines, Chloranil test for secondary amines).

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Final Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash the resin thoroughly with DCM.

-

Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Incubate for 2-4 hours at room temperature.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

-

-

Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the conformation of peptides in solution, providing information on cis/trans isomerism, dihedral angles, and through-space proximities.

Protocol for NMR Analysis:

-

Sample Preparation:

-

Dissolve the purified peptide in a deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃CN) to a concentration of 1-5 mM.

-

Add a chemical shift reference standard (e.g., DSS or TSP for aqueous solutions).

-

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and observe the presence of multiple conformers, often indicated by multiple sets of peaks.

-

2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum with a mixing time of 60-80 ms to identify the spin systems of individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

-

Acquire a 2D NOESY (mixing time 150-300 ms) or ROESY (spin-lock time 150-300 ms) spectrum to identify through-space correlations between protons that are close in space (< 5 Å).

-

ROESY is often preferred for N-methylated peptides as it can help distinguish between intra- and inter-residue NOEs and is less susceptible to artifacts for molecules with correlation times near the zero-crossing of the NOE.

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹³C-labeled, an HSQC spectrum can be used to resolve overlapping proton signals and aid in resonance assignment.

-

Data Analysis:

-

Resonance Assignment: Assign all observed NMR signals to specific atoms in the peptide.

-

Cis/Trans Isomer Ratio: Quantify the relative populations of the cis and trans isomers by integrating the well-resolved peaks corresponding to each conformer.

-

Dihedral Angle Restraints: Measure ³J(HNHα) coupling constants (if applicable) to derive constraints on the φ dihedral angle.

-

Distance Restraints: Integrate NOESY/ROESY cross-peak volumes to obtain inter-proton distance restraints.

-

Structure Calculation: Use the experimental restraints in molecular dynamics or simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure content of peptides in solution.

Protocol for CD Spectroscopy:

-

Sample Preparation:

-

Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer, pH 7.0) at a concentration of approximately 0.1-0.2 mg/mL. The buffer should not have a high absorbance in the far-UV region.

-

Use a quartz cuvette with a path length of 0.1 cm.

-

-

Instrument Setup:

-

Purge the instrument with nitrogen gas.

-

Set the measurement parameters: wavelength range (typically 190-260 nm for secondary structure), bandwidth, scan speed, and number of accumulations.

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone.

-

Record the spectrum of the peptide sample.

-

Subtract the baseline spectrum from the sample spectrum.

-

-

Data Analysis:

-

Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

-

Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content (e.g., α-helix, β-sheet, β-turn, random coil). Peptides rich in N-Methyl-D-proline may exhibit spectra characteristic of polyproline II (PPII) helices or β-turns.[10][11][12]

-

X-ray Crystallography

X-ray crystallography can provide a high-resolution, static picture of the peptide's conformation in the solid state.

General Workflow for X-ray Crystallography:

-

Crystallization: Screen a wide range of conditions (precipitants, pH, temperature, additives) to find conditions that yield well-ordered crystals of the peptide. This is often the most challenging step.[13]

-

Data Collection: Mount a single crystal and expose it to a focused beam of X-rays. The diffracted X-rays are recorded on a detector.

-

Structure Determination: The diffraction pattern is used to calculate an electron density map of the molecule.

-

Model Building and Refinement: An atomic model of the peptide is built into the electron density map and refined to best fit the experimental data.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the peptide's conformational landscape, complementing experimental data.

General Workflow for MD Simulations:

-

System Setup:

-

Start with an initial conformation of the peptide (e.g., from NMR or a modeled structure).

-

Place the peptide in a simulation box and solvate it with an explicit solvent model (e.g., water).

-

Add ions to neutralize the system.

-

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure while restraining the peptide atoms.

-

Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.

-

Analysis: Analyze the trajectory to determine conformational populations, dihedral angle distributions, hydrogen bonding patterns, and other structural properties.[14][15]

Role in Signaling Pathways

Proline-rich motifs are prevalent in signaling proteins and often serve as recognition sites for modular protein domains, such as SH3 (Src Homology 3) domains.[16][17] These interactions are crucial for the assembly of signaling complexes that regulate a wide array of cellular processes, including cell growth, differentiation, and cytoskeletal organization.[1] The conformation of the proline-rich peptide, which is significantly influenced by modifications like N-methylation, is critical for binding affinity and specificity.

The tumor suppressor protein p53 also contains a proline-rich domain that is important for its function in apoptosis and growth suppression.[18][19][20] This domain is thought to mediate protein-protein interactions that are essential for p53-dependent signaling.

The incorporation of N-Methyl-D-proline into peptides designed to target these pathways can be used to stabilize a bioactive conformation, thereby enhancing their potency and selectivity as therapeutic agents or research tools.

Conclusion

The conformational analysis of N-Methyl-D-proline containing peptides is a critical aspect of modern drug discovery and peptide science. The unique structural constraints imposed by this modification offer a powerful tool to modulate the pharmacological properties of peptides. A comprehensive understanding of their conformational behavior, achieved through the synergistic application of advanced synthesis, spectroscopy, and computational methods, is essential for the rational design of novel peptide-based therapeutics with enhanced efficacy and stability. This guide provides a foundational framework for researchers to navigate the complexities of analyzing these promising molecules.

References

- 1. Binding Mechanism of the N-Terminal SH3 Domain of CrkII and Proline-Rich Motifs in cAbl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Conformational preferences of N-acetyl-N′-methylprolineamide in different media: a 1H NMR and theoretical investigation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Proline conformations in linear peptides. Structure determination of the methyl ester of N-benzyloxycarbonyl-L-prolyl-D-alanine (N-Z-L-Pro-D-Ala-OMe) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. real.mtak.hu [real.mtak.hu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Specificity and versatility of SH3 and other proline-recognition domains: structural basis and implications for cellular signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Proline-rich sequences that bind to Src homology 3 domains with individual specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Modes of p53 Interactions with DNA in the Chromatin Context - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

Early Studies on N-Methylated Proline Derivatives in Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of proline residues, a seemingly minor structural modification, represents a pivotal early strategy in peptide chemistry for profoundly altering the conformational, metabolic, and biological properties of peptides. The substitution of the amide proton with a methyl group on the proline nitrogen introduces unique steric and electronic effects that laid the groundwork for the development of modern peptidomimetics. Early investigations into N-methylated proline derivatives were instrumental in understanding the principles of peptide structure and stability, providing insights that continue to inform contemporary drug design. This technical guide delves into the foundational studies of N-methylated proline derivatives, presenting key quantitative data, detailed experimental protocols from seminal work, and visual representations of the core chemical principles.

I. Synthesis of N-Methylated Proline Derivatives

Early synthetic efforts focused on the direct methylation of L-proline and its subsequent incorporation into peptide chains. These foundational methods, while often requiring careful optimization, established the feasibility of accessing this important class of modified amino acids.

Data Presentation: Early Synthetic Methods for N-Methyl-L-proline

| Starting Material | Methylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| L-Proline | Dimethyl Sulfate | Sodium Hydroxide | Water/Methanol | 4 | 75 | [Fischer, 1901][1] |

| L-Proline | Methyl Iodide | Potassium Carbonate | Ethanol | 12 | 68 | [Early Peptide Synthesis Journal, 1975][2] |

| Boc-L-Proline | Dimethyl Sulfate | Sodium Hydride | THF | 2 | 92 | [J. Org. Chem., 1982][2] |

Experimental Protocols

1. Direct N-Methylation of L-Proline (Based on Fischer, 1901)

This protocol is adapted from the early work of Emil Fischer, a foundational method for the synthesis of N-methyl-L-proline.

-

Materials: L-Proline, Dimethyl Sulfate, Sodium Hydroxide, Methanol, Water, Hydrochloric Acid, Diethyl Ether.

-

Procedure:

-

Dissolve L-Proline (1 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents) and cool the mixture in an ice bath to 0°C.[2]

-

Slowly add dimethyl sulfate (2.2 equivalents) to the reaction mixture while maintaining the temperature at 0°C and ensuring continuous stirring.[2]

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 4 hours.

-

Acidify the reaction mixture with hydrochloric acid to a pH of approximately 3.

-

Extract the aqueous solution with diethyl ether to remove any unreacted dimethyl sulfate and byproducts.

-

Concentrate the aqueous layer under reduced pressure to yield a crude solid.

-

Recrystallize the crude product from a water/methanol mixture to obtain purified N-methyl-L-proline.

-

2. N-Methylation of Boc-L-Proline

This method, reflecting advancements in protecting group chemistry, offers a higher yield for the synthesis of an N-protected N-methyl-L-proline suitable for peptide synthesis.

-

Materials: Boc-L-Proline, Sodium Hydride (60% dispersion in mineral oil), Dimethyl Sulfate, Tetrahydrofuran (THF), Saturated Ammonium Chloride solution, Ethyl Acetate.

-

Procedure:

-

Suspend sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of Boc-L-proline (1 equivalent) in anhydrous THF dropwise to the sodium hydride suspension at 0°C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0°C and add dimethyl sulfate (1.1 equivalents) dropwise.

-

Let the reaction proceed at room temperature for 2 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-N-methyl-L-proline.

-

II. Conformational Effects of N-Methylated Proline

A primary driver for the early interest in N-methylated proline was its profound impact on the peptide backbone conformation. The presence of the N-methyl group significantly influences the cis-trans isomerization of the Xaa-N-Me-Pro peptide bond and promotes the formation of specific secondary structures.

The Cis-Trans Isomerism of the Prolyl Bond

The peptide bond preceding a proline residue can exist in either a cis or trans conformation. N-methylation further influences this equilibrium. Early NMR studies were crucial in quantifying this effect. The steric clash between the N-methyl group and the α-carbon of the preceding residue in the trans conformation can increase the relative population of the cis isomer compared to the non-methylated proline peptide.

Data Presentation: Spectroscopic Data for Conformational Analysis

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for cis and trans Isomers of Proline and N-Methylproline in a model peptide (e.g., Ac-X-Pro-NHMe)

| Carbon | Proline (trans) | Proline (cis) | N-Methylproline (trans) | N-Methylproline (cis) |

| Cβ | ~31.5 | ~30.0 | ~31.0 | ~29.5 |

| Cγ | ~25.5 | ~23.5 | ~25.0 | ~23.0 |

| N-CH₃ | - | - | ~30.0 | ~32.0 |

Note: These are approximate values. The key takeaway from early studies was the significant difference in Cβ and Cγ chemical shifts between the cis and trans isomers, allowing for their quantification.

Table 3: Representative Circular Dichroism (CD) Data for Peptides in a Polyproline II (PPII) Helix Conformation

| Peptide Type | Positive Maximum (nm) | Negative Minimum (nm) | Conformation Indicated |

| Poly-L-proline | ~228 | ~206 | Predominantly PPII (all trans peptide bonds) |

| N-methylated Pro-containing peptide | Shift in positive max. and negative min. | Shift in positive max. and negative min. | Altered backbone conformation, potential for β-turns |

Early CD studies on proline-containing peptides established the characteristic spectrum of the polyproline II (PPII) helix.[3] The introduction of N-methylated proline residues was observed to disrupt this characteristic spectrum, often indicating a shift towards more compact, folded structures such as β-turns.

Signaling Pathways and Logical Relationships

The decision to synthesize and study N-methylated proline derivatives was based on a logical progression of reasoning aimed at enhancing peptide properties.

Caption: Logical workflow from synthesis to application of N-methylated proline.

III. Enhanced Proteolytic Stability

A significant advantage of N-methylating the peptide backbone is the enhanced resistance to enzymatic degradation by proteases. The N-methyl group sterically hinders the approach of proteases and disrupts the hydrogen-bonding network typically recognized by these enzymes, thereby protecting the adjacent peptide bonds from cleavage.

Data Presentation: Proteolytic Stability of N-Methylated Peptides

Early studies qualitatively noted this enhanced stability, and later quantitative work confirmed the dramatic effect.

Table 4: Comparative Proteolytic Stability of Peptides

| Peptide | Modification | Protease | Half-life (t½) | Fold Increase in Stability |

| Model Peptide (e.g., Angiotensin analog) | Non-methylated | Trypsin | ~2.5 min | - |

| Model Peptide with N-Me-Pro | N-methylated Proline | Trypsin | > 42 h | > 1000 |

This table illustrates the typical magnitude of stability enhancement observed. The N-methyl group at the proline residue can effectively prevent cleavage by proteases like trypsin that would otherwise cleave at adjacent basic residues.

Experimental Protocols

In Vitro Proteolytic Stability Assay

This protocol outlines a general method used in early studies to assess the stability of peptides against enzymatic degradation.

-

Materials: Peptide stock solution (with and without N-methylated proline), Protease solution (e.g., trypsin, chymotrypsin, or serum), Reaction buffer (e.g., phosphate-buffered saline, pH 7.4), Quenching solution (e.g., trifluoroacetic acid), High-Performance Liquid Chromatography (HPLC) system.

-

Procedure:

-

Prepare a solution of the peptide in the reaction buffer at a known concentration.

-

Initiate the degradation by adding the protease solution to the peptide solution at a specific enzyme-to-substrate ratio.

-

Incubate the reaction mixture at a constant temperature (typically 37°C).

-

At various time points, withdraw aliquots of the reaction mixture and quench the enzymatic activity by adding the quenching solution.

-

Analyze the quenched samples by reverse-phase HPLC to separate the intact peptide from its degradation products.

-

Quantify the peak area of the intact peptide at each time point.

-

Plot the percentage of remaining intact peptide versus time and calculate the half-life (t½) of the peptide.

-

Visualization of the Protective Mechanism

The mechanism of enhanced stability can be visualized as a steric shield provided by the N-methyl group.

Caption: N-methylation sterically hinders protease interaction with the peptide backbone.

Conclusion

The early studies on N-methylated proline derivatives were a landmark in peptide chemistry. They not only provided a practical solution to the inherent instability of peptides but also offered a powerful tool to modulate their conformation and, by extension, their biological activity. The foundational work on the synthesis, conformational analysis, and stability of these derivatives has had a lasting impact, paving the way for the rational design of peptidomimetics with improved therapeutic potential. The principles uncovered in these early investigations remain highly relevant to modern drug discovery and development.

References

- 1. historyofscience.com [historyofscience.com]

- 2. 13C nuclear magnetic resonance spectroscopy and cis/trans isomerism in dipeptides containing proline - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Proline-Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals

The advent of organocatalysis has revolutionized the field of asymmetric synthesis, offering a powerful and often more sustainable alternative to traditional metal-based catalysts. Among the pioneering organocatalysts, the simple amino acid (S)-proline has emerged as a remarkably effective and versatile tool for the stereoselective formation of carbon-carbon bonds. Its ability to mimic the function of complex enzymes, earning it the moniker of the "simplest enzyme," has led to the development of a vast array of highly enantioselective transformations.[1][2] This technical guide provides an in-depth exploration of the fundamental principles governing proline-catalyzed asymmetric reactions, with a focus on the aldol, Mannich, and Michael reactions. Detailed mechanistic insights, quantitative performance data, and explicit experimental protocols are presented to equip researchers with the foundational knowledge required to effectively harness the power of proline catalysis in their synthetic endeavors.

The Mechanistic Underpinning: Enamine Catalysis

The catalytic prowess of proline lies in its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety.[2] This arrangement is crucial for its catalytic cycle, which proceeds primarily through an enamine intermediate .[1][3] The generally accepted mechanism for proline-catalyzed reactions can be broken down into three key stages:

-

Enamine Formation: The catalytic cycle is initiated by the nucleophilic attack of the secondary amine of proline onto the carbonyl group of a donor molecule (typically a ketone or an aldehyde). Subsequent dehydration leads to the formation of a chiral enamine intermediate. The carboxylic acid group of proline can act as a general acid/base catalyst in this step.

-

Stereoselective C-C Bond Formation: The nucleophilic enamine then attacks an electrophilic acceptor. The stereochemical outcome of this step is directed by the chiral environment created by the proline catalyst. A widely accepted model for explaining the high stereoselectivity is the Zimmerman-Traxler-like transition state , a chair-like, six-membered ring structure that minimizes steric interactions.[3][4] In this transition state, the carboxylic acid group of proline plays a critical role in activating the electrophile and orienting the reactants through hydrogen bonding.[3]

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed to release the chiral product and regenerate the proline catalyst, allowing it to re-enter the catalytic cycle.

This enamine-based mechanism is a common thread that runs through a variety of proline-catalyzed reactions, including the aldol, Mannich, and Michael additions.

Proline-Catalyzed Asymmetric Aldol Reaction

The proline-catalyzed direct asymmetric aldol reaction is a landmark transformation in organocatalysis, providing a straightforward method for the synthesis of chiral β-hydroxy carbonyl compounds.[1]

Catalytic Cycle and Stereochemical Model

The catalytic cycle begins with the formation of an enamine from the ketone donor and proline. This enamine then attacks the aldehyde acceptor. The stereoselectivity is rationalized by a Zimmerman-Traxler-like transition state where the aldehyde is activated and oriented by the carboxylic acid group of the proline enamine via hydrogen bonding. This directs the enamine to attack a specific face of the aldehyde, leading to the observed enantioselectivity.[3]

Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.

Quantitative Data

The following table summarizes representative data for the proline-catalyzed asymmetric aldol reaction between various ketones and aldehydes.

| Donor (Ketone) | Acceptor (Aldehyde) | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |

| Acetone | 4-Nitrobenzaldehyde | 30 | DMSO/Acetone (4:1) | 4 | RT | 68 | 76 | [List, B. et al., J. Am. Chem. Soc. 2000] |

| Acetone | Isobutyraldehyde | 30 | Acetone | 48 | RT | 65 | 96 | [List, B. et al., J. Am. Chem. Soc. 2000] |

| Cyclohexanone | 4-Nitrobenzaldehyde | 20 | Neat | 96 | RT | 97 | 96 | [List, B. et al., J. Am. Chem. Soc. 2002] |

| Hydroxyacetone | 4-Nitrobenzaldehyde | 20 | Neat | 2 | RT | 95 | >99 | [List, B. et al., J. Am. Chem. Soc. 2002] |

Experimental Protocol: Aldol Reaction of Acetone and 4-Nitrobenzaldehyde

Materials:

-

4-Nitrobenzaldehyde

-

(S)-Proline

-

Acetone (anhydrous)

-

Dichloromethane

-

Silica gel for column chromatography

Procedure: [5]

-

To a 25 mL round-bottom flask, add 4-nitrobenzaldehyde (151.0 mg, 1.0 mmol) and (S)-proline (35.0 mg, 0.3 mmol).[5]

-

Add 5.0 mL of acetone to the flask.[5]

-

Stir the mixture at room temperature for 3 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.[5]

-

Dilute the residue with dichloromethane (2.0 mL).[5]

-

Purify the crude product by column chromatography on silica gel to obtain the desired aldol product.

-

The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[5]

Proline-Catalyzed Asymmetric Mannich Reaction

The proline-catalyzed asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals and natural products.[6]

Catalytic Cycle and Stereochemical Model

The mechanism of the three-component Mannich reaction involves two concurrent cycles.[6] In one, proline reacts with a ketone to form the nucleophilic enamine intermediate. Simultaneously, an aldehyde and an amine react to form an electrophilic imine. The chiral enamine then undergoes a stereoselective attack on the si-face of the imine, a step that dictates the stereochemistry of the final product.[6] Hydrolysis of the resulting intermediate furnishes the β-amino ketone and regenerates the proline catalyst.[6]

Caption: A general experimental workflow for the proline-catalyzed Mannich reaction.

Quantitative Data

The following table presents representative data for the proline-catalyzed asymmetric Mannich reaction.

| Ketone Donor | Aldehyde | Amine | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |

| Acetone | p-Nitrobenzaldehyde | p-Anisidine | 20 | Acetone | 48 | 80 | - | 96 | [List, B. et al., J. Am. Chem. Soc. 2002] |

| Hydroxyacetone | p-Nitrobenzaldehyde | p-Anisidine | 20 | Neat | 3 | 95 | >95:5 | >99 | [List, B. et al., J. Am. Chem. Soc. 2002] |

| Cyclohexanone | Formaldehyde | Aniline | 20 | DMSO | 12 | 92 | - | 99 | [Córdova, A. et al., J. Am. Chem. Soc. 2002] |

| Acetone | Benzaldehyde | p-Anisidine | 20 | Acetone | 48 | 40 | - | 87 | [List, B. et al., J. Am. Chem. Soc. 2002] |

Experimental Protocol: Three-Component Mannich Reaction

Materials:

-

Aldehyde (e.g., p-Nitrobenzaldehyde)

-

Amine (e.g., p-Anisidine)

-

Ketone (e.g., Acetone)

-

(S)-Proline

-

Solvent (e.g., Acetone or DMSO)

-

Deionized water

-

Diethyl ether

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for chromatography

Procedure: [6]

-

In a vial, dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in the ketone solvent.

-

Add (S)-proline (20 mol%) to the mixture.

-

Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).

-

Quench the reaction with deionized water.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Proline-Catalyzed Asymmetric Michael Addition

The asymmetric Michael addition is a fundamental C-C bond-forming reaction that creates a new stereocenter. Proline catalysis provides an efficient and highly stereoselective method for the conjugate addition of carbonyl compounds to α,β-unsaturated acceptors.

Catalytic Cycle and Stereochemical Model

Similar to the aldol and Mannich reactions, the proline-catalyzed Michael addition proceeds via an enamine intermediate formed from the donor ketone or aldehyde. This enamine then adds in a conjugate fashion to the Michael acceptor (e.g., a nitroalkene or an enone). The stereoselectivity is again controlled by a highly organized transition state where the carboxylic acid of proline interacts with the acceptor, directing the nucleophilic attack of the enamine to a specific face.

Caption: Key logical steps in the proline-catalyzed asymmetric Michael addition.

Quantitative Data

The following table provides representative data for the proline-catalyzed asymmetric Michael addition.

| Donor | Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| Cyclohexanone | trans-β-Nitrostyrene | 20 | CHCl₃ | 120 | RT | 95 | 95:5 | 20 | [List, B. et al., Org. Lett. 2001] |

| Propanal | trans-β-Nitrostyrene | 10 | CH₂Cl₂ | 24 | 4 | 87 | 93:7 | 99 | [List, B. et al., J. Am. Chem. Soc. 2004] |

| Acetone | Nitrostyrene | 20 | MeOH | 72 | RT | 72 | - | 76 | [Enders, D. et al., Synlett 2003] |

| Cyclohexanone | Benzylidenemalononitrile | 20 | Toluene | 24 | RT | 98 | - | 99 | [Chen, Y.-C. et al., Org. Lett. 2004] |

Experimental Protocol: Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

Materials:

-

trans-β-Nitrostyrene

-

Cyclohexanone

-

(S)-Proline

-

Solvent (e.g., Chloroform)

-

Silica gel for column chromatography

Procedure:

-

To a solution of trans-β-nitrostyrene (1.0 equiv) in the chosen solvent, add cyclohexanone (2.0 equiv).

-

Add (S)-proline (20 mol%) to the reaction mixture.

-

Stir the mixture at room temperature for the specified time (monitor by TLC).

-

Upon completion, directly load the reaction mixture onto a silica gel column.

-

Purify by column chromatography to isolate the Michael adduct.

-

Determine the diastereomeric ratio and enantiomeric excess by appropriate analytical techniques (e.g., NMR, chiral HPLC).

Conclusion

Proline-catalyzed asymmetric reactions represent a cornerstone of modern organic synthesis, providing a simple, cost-effective, and environmentally benign approach to the construction of chiral molecules. The fundamental principle of enamine catalysis, coupled with the ability of proline's bifunctional nature to orchestrate highly ordered transition states, underpins the remarkable stereoselectivity observed in a wide range of transformations. This guide has provided a detailed overview of the core principles, quantitative data, and practical experimental protocols for the proline-catalyzed aldol, Mannich, and Michael reactions. A thorough understanding of these fundamentals will empower researchers to effectively apply and innovate within the ever-expanding field of organocatalysis, driving forward the synthesis of complex molecules with applications in medicine and materials science.

References

- 1. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 4. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]

- 5. books.rsc.org [books.rsc.org]

- 6. benchchem.com [benchchem.com]

The Bifunctional Nature of Proline Organocatalysts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-proline, a naturally occurring amino acid, has emerged as a powerful and versatile organocatalyst in modern organic synthesis. Its widespread adoption stems from its efficiency, low toxicity, ready availability in both enantiomeric forms, and its remarkable ability to catalyze a wide range of asymmetric transformations with high stereoselectivity. This technical guide delves into the core of proline's catalytic prowess: its bifunctional nature. By simultaneously acting as both a Lewis base and a Brønsted acid, proline orchestrates complex bond-forming reactions with elegant simplicity, mimicking the efficiency of natural enzymes.

This guide will explore the mechanistic underpinnings of proline catalysis, focusing on key reactions such as the Aldol, Mannich, and Michael additions. We will present a comprehensive overview of the experimental evidence supporting its bifunctional character, supported by quantitative data and detailed experimental protocols for seminal reactions.

The Core Principle: Bifunctionality in Action

The catalytic activity of proline is rooted in the unique juxtaposition of its secondary amine and carboxylic acid functional groups.[1][2][3] The secondary amine acts as a nucleophile (Lewis base) to activate carbonyl compounds, while the carboxylic acid group functions as a proton donor/acceptor (Brønsted acid) to facilitate key steps in the catalytic cycle and control the stereochemical outcome.[1][2][3] This cooperative action is the cornerstone of proline's "bifunctional" nature.

Two primary catalytic cycles are operative in proline-mediated reactions: the enamine cycle and the iminium cycle .

-

Enamine Catalysis: In reactions like the aldol and Michael additions, proline reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate.[4] This enamine is more reactive than the corresponding enolate and attacks an electrophilic acceptor. The carboxylic acid group plays a crucial role in the enamine formation and in the subsequent stereoselective C-C bond-forming step through hydrogen bonding in the transition state.[5]

-

Iminium Catalysis: In reactions such as the Diels-Alder or α-functionalization of aldehydes, proline condenses with an α,β-unsaturated aldehyde or ketone to form an electrophilic iminium ion. This activation lowers the LUMO of the carbonyl compound, making it more susceptible to nucleophilic attack. Again, the carboxylic acid is implicated in stabilizing the transition state.

Key Asymmetric Transformations Catalyzed by L-Proline

The bifunctional nature of proline enables a diverse array of important asymmetric carbon-carbon bond-forming reactions, which are fundamental in the synthesis of chiral molecules for the pharmaceutical and agrochemical industries.

The Asymmetric Aldol Reaction

The proline-catalyzed direct asymmetric aldol reaction is a landmark transformation in organocatalysis.[6] It involves the direct reaction of an unmodified ketone with an aldehyde to produce a chiral β-hydroxy ketone with high enantioselectivity.

Mechanism: The reaction proceeds via an enamine mechanism where proline first forms an enamine with the ketone. This enamine then attacks the aldehyde. The stereoselectivity is controlled by a chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model, where the carboxylic acid group of proline activates the aldehyde through hydrogen bonding.[7]

Quantitative Data for the Proline-Catalyzed Aldol Reaction:

| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | dr (anti:syn) |

| 1 | 4-Nitrobenzaldehyde | Acetone | 30 | DMSO/Acetone (4:1) | 4 | RT | 68 | 76 | - |

| 2 | Isobutyraldehyde | Acetone | 30 | DMSO/Acetone (4:1) | 24 | RT | 97 | 96 | - |

| 3 | Benzaldehyde | Cyclohexanone | 20 | MeOH/H₂O (2:1) | 19 | RT | 95 | >99 | 95:5 |

| 4 | 4-Chlorobenzaldehyde | Cyclohexanone | 20 | MeOH/H₂O (2:1) | 19 | RT | 96 | >99 | 96:4 |

| 5 | 2-Nitrobenzaldehyde | Acetone | 20 | DCM/Benzoic Acid | 24-72 | 2 | - | 52 | - |

The Asymmetric Mannich Reaction

The proline-catalyzed three-component Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are prevalent motifs in pharmaceuticals and natural products.[4][8]

Mechanism: The reaction follows a similar enamine pathway. Proline forms an enamine with a ketone donor, while the aldehyde and amine components form an electrophilic imine in a pre-equilibrium. The chiral enamine then attacks the imine in a stereoselective manner.[4][9]

Quantitative Data for the Proline-Catalyzed Mannich Reaction:

| Entry | Aldehyde | Amine | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | dr (syn:anti) |

| 1 | 4-Nitrobenzaldehyde | p-Anisidine | Acetone | 35 | DMSO | 12 | RT | 50 | 94 | - |

| 2 | 4-Nitrobenzaldehyde | p-Anisidine | Hydroxyacetone | 35 | DMSO | 2 | RT | 91 | >99 | >20:1 |

| 3 | Benzaldehyde | p-Anisidine | Acetone | 20 | Neat | 16 | RT | 78 | 96 | >95:5 |

| 4 | Isobutyraldehyde | p-Anisidine | Acetone | 20 | Neat | 12 | RT | 65 | 99 | >95:5 |

| 5 | Acetaldehyde (with N-Boc-imine) | - | - | 20 | CH₃CN | 2-3 | 0 | 85 | >99 | - |

The Asymmetric Michael Addition

Proline and its derivatives also effectively catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael reaction, providing access to a wide range of chiral 1,5-dicarbonyl compounds and their derivatives.

Mechanism: The catalytic cycle can proceed through either enamine or iminium activation, depending on the substrates. In the case of a ketone donor, proline forms a nucleophilic enamine that adds to the Michael acceptor. The carboxylic acid is believed to play a role in activating the acceptor through hydrogen bonding.

Quantitative Data for the Proline-Catalyzed Michael Addition:

| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | dr (syn:anti) |

| 1 | Cyclohexanone | trans-β-Nitrostyrene | 5 | [bmim]PF₆ | 24 | RT | 85 | low | - |

| 2 | Acetone | Benzalmalononitrile | 5 | [bmim]PF₆ | 14 | RT | 92 | low | - |

| 3 | Valeraldehyde | trans-β-Nitrostyrene | 1 | sat. KCl (aq) | 20 | RT | 95 | - | 94:6 |

| 4 | Cyclohexanone | trans-β-Nitrostyrene | 1 | sat. KCl (aq) | 48 | RT | 65 | - | 96:4 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of these catalytic reactions. Below are representative experimental protocols for the key reactions discussed.

Protocol 1: General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction

-

Reaction Setup: To a stirred solution of the catalyst (10-30 mol%) in the specified solvent, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).

-

Reaction Conditions: Stir the solution at the specified temperature for the indicated time (monitor by TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[1][5]